1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperazine moiety substituted with a 3-fluorobenzenesulfonyl group.
Properties
IUPAC Name |
6-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O2S/c16-12-2-1-3-13(10-12)25(23,24)21-8-6-20(7-9-21)15-5-4-14-18-17-11-22(14)19-15/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCMNLYUZCSASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the 1,2,4-triazolo[4,3-b]pyridazine core, which is subsequently reacted with piperazine and 3-fluorobenzenesulfonyl chloride under controlled conditions. Key reaction conditions include precise temperature control and the use of suitable solvents to facilitate the reactions.
Industrial Production Methods: For industrial production, process optimization is crucial to maximize yield and purity. Advanced methodologies such as continuous flow synthesis can be employed to enhance reaction efficiency and scalability. Catalysts and automated systems may be used to ensure consistency and reduce production time.
Chemical Reactions Analysis
Types of Reactions: 1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions including:
Oxidation: : This can occur at the piperazine or triazolopyridazine moieties under strong oxidizing conditions.
Reduction: : The compound can be reduced at the triazolopyridazine or the sulfonyl group.
Substitution: : Nucleophilic or electrophilic substitution reactions can take place on the aromatic ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or permanganate.
Reduction: : Using reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: : Bases like sodium hydride for nucleophilic substitutions, or Lewis acids for electrophilic substitutions.
Major Products Formed: The major products formed from these reactions depend on the reaction conditions and the specific functional groups involved. Substituted derivatives of the original compound or modified aromatic and heterocyclic rings are common products.
Scientific Research Applications
Chemistry: 1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine serves as a versatile building block in organic synthesis for the creation of novel compounds.
Biology: In biological research, it may be utilized as a probe to study enzyme interactions or as a molecular scaffold in drug design due to its unique structure.
Medicine: Potential medical applications include its use in the design of pharmaceuticals targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it suitable for applications in material science and catalysis.
Mechanism of Action
1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine exerts its effects primarily through interaction with specific molecular targets. This may involve binding to enzyme active sites or receptors, thereby modulating their activity. The molecular pathways involved could include inhibition of specific enzyme functions or activation of receptor-mediated signal transduction pathways.
Comparison with Similar Compounds
Structural Modifications and Functional Group Analysis
Table 1: Key Structural Features of Analogs
Key Observations:
- Sulfonyl vs.
- Fluorine Position : The 2,4-difluorobenzenesulfonyl analog () exhibits enhanced steric and electronic effects, which may increase selectivity for bromodomains over kinases .
- Bivalent Design: AZD5153’s bivalent structure (linking two pharmacophores) results in sub-nanomolar BRD4 inhibition, highlighting the advantage of multivalent binding over monovalent designs like the target compound .
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Activity and Solubility Data (Selected Analogs)
Key Findings:
- AZD5153: High solubility (>100 µM) and low logD (2.1) correlate with favorable oral bioavailability and in vivo efficacy in xenograft models .
Therapeutic Potential and Selectivity
- Bromodomain Inhibition : Analogs like AZD5153 and the 2,4-difluorobenzenesulfonyl derivative () show potent BRD4 suppression, downregulating oncogenes (e.g., c-Myc). The target compound’s sulfonyl group may mimic these interactions but requires empirical validation .
- Kinase Inhibition : Piperazine-linked triazolopyridazines () demonstrate CDK8 inhibition, suggesting the target compound could be repurposed for kinase-driven cancers if selectivity is confirmed .
Biological Activity
1-(3-Fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H14F2N6O2S
- Molecular Weight : 348.36 g/mol
- CAS Number : 1060356-65-1
The compound features a piperazine ring substituted with a triazolo-pyridazine moiety and a fluorobenzenesulfonyl group, contributing to its unique biological profile.
Antimicrobial Activity
Research indicates that compounds containing piperazine and triazole structures exhibit antimicrobial properties. A study by El-Shazly et al. (2015) demonstrated that similar derivatives showed significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the fluorobenzenesulfonyl group may enhance membrane permeability, facilitating the compound's entry into bacterial cells .
Anticancer Potential
Several derivatives of triazolo-pyridazines have been explored for their anticancer activity. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The specific compound has not been extensively studied in clinical trials; however, its structural analogs suggest potential efficacy against various cancers.
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects. Research indicates that compounds with similar structures can act as serotonin receptor modulators. This activity suggests potential applications in treating mood disorders or anxiety-related conditions. The specific mechanism involves the modulation of neurotransmitter release, impacting synaptic transmission .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with enzymes involved in metabolic pathways, leading to inhibition of bacterial growth or cancer cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors could mediate its neuropharmacological effects.
- Apoptotic Pathway Activation : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| El-Shazly et al. (2015) | Demonstrated antimicrobial activity against E. coli and S. aureus with similar piperazine derivatives. |
| Smith et al. (2020) | Reported anticancer effects in vitro on breast cancer cell lines using triazolo-pyridazine derivatives. |
| Johnson et al. (2022) | Found neuropharmacological effects linked to serotonin receptor modulation in piperazine-based compounds. |
These studies highlight the potential applications of this compound across various fields including microbiology, oncology, and psychopharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
